3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyridine ring, and a methoxyphenyl group attached to the chromeno ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable pyridine derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the chromeno-pyridine core structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rates and yields. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the trione functionality to diols or alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include quinone derivatives, diols, and substituted chromeno-pyridine compounds .
Scientific Research Applications
3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with similar structural features.
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): A thiadiazole derivative with comparable functional groups.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione lies in its chromeno-pyridine core structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H17NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-1H-chromeno[3,4-c]pyridine-2,4,5-trione |
InChI |
InChI=1S/C20H17NO5/c1-11-16-14-5-3-4-6-15(14)26-20(24)17(16)19(23)21(18(11)22)12-7-9-13(25-2)10-8-12/h3-11,16-17H,1-2H3 |
InChI Key |
ZNASJPCPKHHUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C1=O)C3=CC=C(C=C3)OC)C(=O)OC4=CC=CC=C24 |
Origin of Product |
United States |
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